molecular formula C25H24N6O2 B2916132 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207050-70-1

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2916132
CAS No.: 1207050-70-1
M. Wt: 440.507
InChI Key: DUTHZFKHCAOWCL-UHFFFAOYSA-N
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Description

2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core. The molecule is substituted with a 3,4-dimethylphenyl group at position 9 and an N-(4-ethylphenyl)acetamide side chain at position 2. The compound’s synthesis likely involves cyclization reactions of hydrazine derivatives with aromatic aldehydes or chloroacetamides, as seen in analogous pathways for pyrazolo-triazolo systems .

Properties

CAS No.

1207050-70-1

Molecular Formula

C25H24N6O2

Molecular Weight

440.507

IUPAC Name

2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N6O2/c1-4-18-6-9-20(10-7-18)26-23(32)15-31-25(33)29-11-12-30-22(24(29)28-31)14-21(27-30)19-8-5-16(2)17(3)13-19/h5-14H,4,15H2,1-3H3,(H,26,32)

InChI Key

DUTHZFKHCAOWCL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)C)C)C3=N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize its biological activity based on available research findings, including antibacterial and anticancer properties.

  • Molecular Formula : C23H26N6O2
  • Molecular Weight : 418.5 g/mol
  • CAS Number : 1207055-82-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds within the triazolo[1,5-a]pyrazine class. For instance, derivatives similar to our compound have shown moderate to significant antibacterial effects against various strains of bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound 2eStaphylococcus aureus32 μg/mL
Compound 2eEscherichia coli16 μg/mL
AmpicillinStaphylococcus aureusReference
AmpicillinEscherichia coliReference

The above results indicate that certain derivatives exhibit comparable efficacy to established antibiotics like ampicillin, suggesting a promising avenue for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHepatocellular carcinoma (HePG-2)15.05
Compound BMammary gland breast cancer (MCF-7)46.29
Compound CProstate cancer (PC3)>100
Compound DColorectal carcinoma (HCT-116)21.93

In these studies, compounds with specific functional groups showed enhanced activity against HePG-2 and HCT-116 cell lines, indicating that the structural modifications in the pyrazolo-triazine framework can significantly influence anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[1,5-a]pyrazine derivatives is influenced by their structural features. Key observations include:

  • Electron-donating groups at specific positions enhance antibacterial activity.
  • The presence of long alkyl chains improves lipophilicity and cellular permeability.
  • Aromatic groups contribute to π-π stacking interactions with target proteins, enhancing binding affinity and activity .

Case Studies

  • Study on Antibacterial Activity : A recent study synthesized several triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial properties using the microbroth dilution method. Among them, compounds with specific substituents displayed significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation focused on the anticancer effects of synthesized compounds against multiple cancer cell lines. The results indicated that modifications in the triazole and pyrazine rings could lead to varying degrees of cytotoxicity .

Scientific Research Applications

N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide is a complex organic compound featuring a benzyl group attached to an acetamide moiety and a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core.

Potential Applications

  • Medicinal Chemistry The presence of various functional groups in N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide contributes to its potential biological activity and applications in medicinal chemistry.
  • Enzyme Inhibition Preliminary studies suggest that N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide could act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Treatment of Conditions Its structural similarity to known pharmacophores indicates potential applications in treating conditions such as cancer and inflammation.

Further biological assays are necessary to elucidate its mechanism of action and therapeutic potential.

Structural Comparison with Other Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-Acetyl-5-methylpyrazolePyrazole ring with methyl and acetyl groupsAnti-inflammatorySimpler structure; fewer heterocycles
4-Amino-1H-pyrazoleAmino group on pyrazoleAnticancerDirectly related to pyrazole's reactivity
5-(4-Chlorophenyl)-1H-pyrazoleChlorophenyl substitutionAntimicrobialDifferent halogen substitution effects

The unique combination of multiple heterocycles in N-benzyl-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide may confer distinct biological properties not found in simpler analogs.

Related Compounds

  • 2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N~1~-(2-methoxyphenyl)acetamide This compound, also known as ChemDiv Compound ID F833-0680, has the molecular formula C24H22N6O3 .
  • N-(3,4-dimethylphenyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide This compound has the molecular formula C25 H24 N6 O2 and a molecular weight of 440.5 .
  • N-(4-chlorophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide This compound has a molecular weight of 446.9 g/mol .

Comparison with Similar Compounds

Core Heterocyclic Systems

The target compound’s pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one core distinguishes it from analogs. For example:

  • 3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide () shares the same core but differs in substituent positions (2,5-dimethylphenyl vs. 3,4-dimethylphenyl) and side-chain length (propanamide vs. acetamide). The trifluoromethyl group in the benzyl moiety enhances metabolic stability compared to the ethyl group in the target compound .
  • Pyrazolo[3,4-d]pyrimidine derivatives () exhibit a simpler core but incorporate fluorine atoms and chromen-4-one moieties, which may improve binding affinity to kinase targets .

Substituent Effects

  • In contrast, the 2,5-dimethylphenyl analog () may exhibit altered π-π stacking due to substituent positioning .
  • Amide Side Chains : The acetamide group in the target compound offers shorter chain length than the propanamide in , possibly reducing flexibility but improving solubility. The N-(4-ethylphenyl) substituent balances lipophilicity, whereas the trifluoromethylbenzyl group in introduces strong electron-withdrawing effects .

Physicochemical and Spectroscopic Properties

  • NMR Profiles : Substituent positioning significantly impacts chemical shifts. For example, regions A (positions 39–44) and B (positions 29–36) in related compounds () show distinct shifts due to changes in electron density, mirroring the target compound’s 3,4-dimethylphenyl effects .
  • Melting Points: Pyrazolo-triazolo derivatives with trifluoromethyl groups (e.g., ) exhibit higher melting points (302–304°C) than non-halogenated analogs, suggesting stronger crystal packing due to halogen interactions .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Amide Side Chain Synthesis Yield
Target Compound Pyrazolo-triazolo-pyrazinone 3,4-Dimethylphenyl N-(4-ethylphenyl)acetamide Not reported
3-[9-(2,5-Dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-[2-(trifluoromethyl)benzyl]propanamide Pyrazolo-triazolo-pyrazinone 2,5-Dimethylphenyl N-(trifluoromethylbenzyl)propanamide High
N-(4-(8-amino-3-oxo-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide Triazolo[4,3-a]pyrazine Phenyl, acrylamide N-phenylacrylamide Moderate

Table 2: NMR Chemical Shift Differences in Analogous Compounds ()

Region Target Compound (ppm) Analog 1 (ppm) Analog 7 (ppm)
A (39–44) 7.2–7.5 7.0–7.3 7.4–7.7
B (29–36) 3.1–3.4 2.9–3.2 3.3–3.6

Research Findings and Implications

  • Synthetic Optimization : The target compound’s synthesis benefits from established pyrazolo-triazolo cyclization methods, avoiding the low yields (e.g., 19% in ) seen in fluorinated analogs .
  • Activity Tuning : Replacing the ethyl group in the acetamide side chain with electron-withdrawing groups (e.g., trifluoromethyl) could enhance metabolic stability, as observed in and .
  • Spectroscopic Utility: NMR shift differences in regions A and B () provide a diagnostic tool for verifying substituent positions in novel derivatives .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Intermediate formation : Ethyl-2,4-dioxopentanoate is prepared using sodium methylate in methanol, followed by cyclization with hydrazine hydrate to yield 3-methylpyrazole-5-carbohydrazide .
  • Core structure assembly : Sequential modifications form the fused pyrazolo-triazolo-pyrazine scaffold. S-alkylation of potassium 3-ethylthio-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazinate intermediates introduces substituents .
  • Coupling reactions : Amide bond formation with N-(4-ethylphenyl)acetamide is achieved using EDCI·HCl and HOBt in DMF at 60°C, followed by purification via recrystallization or column chromatography .

Q. Optimization strategies :

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC and adjust stoichiometry of coupling agents (e.g., EDCI·HCl) to improve yields .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Single-crystal analysis confirms the fused heterocyclic core and substituent orientations. For example, mean C–C bond lengths of 0.006 Å and R-factor = 0.049 were reported for related pyrazolo-triazolo derivatives .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR validate regiochemistry, particularly for distinguishing between N-alkylated vs. O-alkylated products.
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for intermediates with sulfur or halogen substituents .

Table 1 : Key Characterization Data

TechniqueParametersReference
X-ray diffractionSpace group, R-factor, bond lengths
1^1H NMRδ 7.2–8.1 ppm (aromatic protons)
HRMSm/z calculated vs. observed (±0.001)

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific GHS data are limited, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of organic solvents (e.g., DMF, methanol) .
  • Waste disposal : Segregate halogenated or sulfur-containing byproducts for specialized treatment .

Advanced Research Questions

Q. How can computational docking studies predict biological targets, and what are their limitations?

  • Target selection : Dock the compound into enzymes like COX-2, lanosterol 14α-demethylase, or receptor tyrosine kinases using crystal structures from the Protein Data Bank (PDB) .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Challenges :
    • False positives due to conformational flexibility of the fused heterocyclic core.
    • Limited accuracy in predicting metabolite interactions .

Table 2 : Docking Results for Hypothetical Targets

Target ProteinBinding Affinity (kcal/mol)Active Site Residues
COX-2-9.2Arg120, Tyr355
Tyrosine kinase-8.7Asp831, Lys721

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC50 values in triplicate).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 3,4-dimethylphenyl vs. 4-ethylphenyl) on potency .
  • Off-target screening : Use kinome-wide profiling to identify unintended interactions .

Q. What strategies enhance the pharmacokinetic profile of this compound through structural modification?

  • Solubility improvement : Introduce polar groups (e.g., -OH, -COOH) at the 4-ethylphenyl acetamide moiety .
  • Metabolic stability : Replace labile esters with bioisosteres (e.g., amides, heterocycles) .
  • Permeability : Reduce molecular weight (<500 Da) by trimming the pyrazolo-triazolo core while retaining activity .

Q. What methodologies integrate computational and experimental data for reaction optimization?

  • Reaction path screening : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Machine learning : Train models on published reaction data to predict optimal solvents, catalysts, or temperatures.
  • Feedback loops : Refine computational models using experimental kinetic data (e.g., rate constants, yields) .

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